

Inotersen (IONIS-TTRRx): A Technical Guide to its Discovery and Development

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Compound of Interest

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Abstract

Inotersen (formerly IONIS-TTRRx), marketed as Tegsedi®, is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) that represents a significant advancement in the treatment of hereditary transthyretin-mediated amyloidosis (hATTR) with polyneuropathy. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of **Inotersen**. It details the preclinical and pivotal clinical studies that established its efficacy and safety profile, leading to its regulatory approval. This document includes comprehensive data from the Phase 3 NEURO-TTR trial, detailed experimental methodologies, and visualizations of key pathways and processes to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction to Hereditary Transthyretin-Mediated Amyloidosis (hATTR)

Hereditary transthyretin-mediated amyloidosis is a rare, progressive, and fatal autosomal dominant disorder caused by mutations in the transthyretin (TTR) gene.[1][2] The TTR protein, primarily synthesized in the liver, functions as a transporter for thyroxine and retinol (vitamin A). Mutations in the TTR gene lead to the production of unstable TTR proteins that misfold and aggregate into amyloid fibrils.[3] These amyloid deposits accumulate in various tissues and organs, including the peripheral nerves, heart, gastrointestinal tract, and kidneys, leading to a

multisystemic disease.[1][3] The clinical presentation of hATTR is heterogeneous and can include progressive sensorimotor and autonomic neuropathy, cardiomyopathy, and nephropathy.[1][3]

Discovery and Preclinical Development of Inotersen

The development of **Inotersen** was driven by the need for a therapeutic agent that could suppress the production of the pathogenic TTR protein. Ionis Pharmaceuticals utilized its proprietary antisense technology to design a drug that could specifically target the messenger RNA (mRNA) of the human TTR gene.[4]

Lead Optimization and Chemical Modification

Inotersen is a 20-nucleotide antisense oligonucleotide with a 2'-O-(2-methoxyethyl) (2'-MOE) modification.[4] This chemical modification enhances the binding affinity and stability of the ASO, increases its resistance to nuclease degradation, and improves its pharmacokinetic and pharmacodynamic properties.[5] The specific sequence of **Inotersen** was optimized to bind to a highly conserved region in the 3' untranslated region (3'-UTR) of the human TTR mRNA, ensuring that it targets both wild-type and all known mutant forms of the TTR protein.[6]

Preclinical Pharmacology and Toxicology

Preclinical studies were conducted in various models to assess the pharmacology, pharmacokinetics, and toxicology of **Inotersen**.

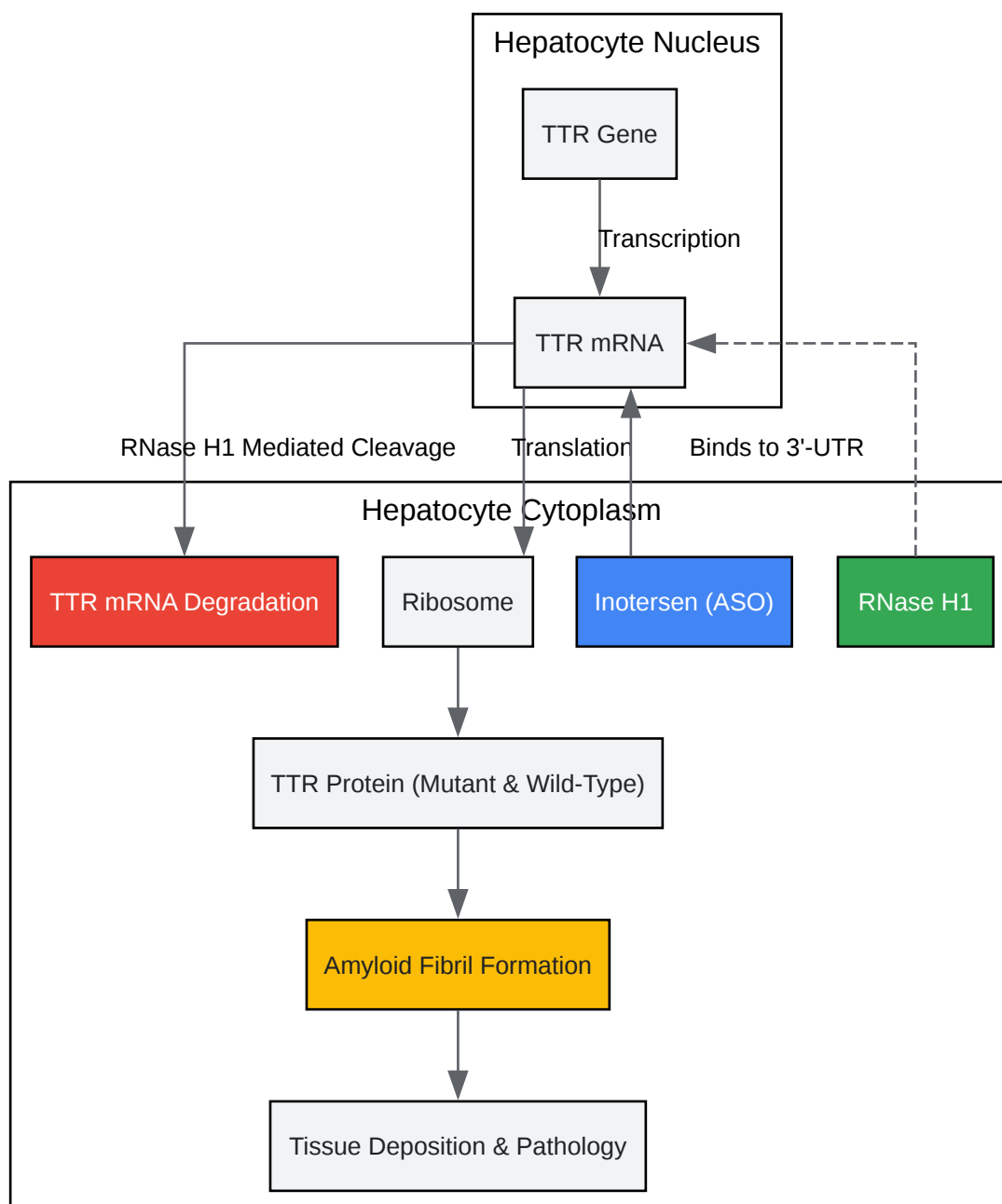
- In Vitro Studies: **Inotersen** demonstrated potent and dose-dependent reduction of TTR mRNA levels in human hepatocyte cell lines (HepG2) and primary hepatocytes.[5]
- In Vivo Studies:
 - Transgenic Mice: In human TTR transgenic mouse models, administration of **Inotersen** resulted in a significant, dose-dependent reduction in hepatic TTR mRNA and circulating TTR protein levels.[5]
 - Cynomolgus Monkeys: Studies in cynomolgus monkeys, a species in which **Inotersen** is pharmacologically active, also demonstrated robust and sustained reductions in liver TTR

mRNA and plasma TTR protein concentrations following subcutaneous administration.[5]
[7]

- **Toxicology:** The primary toxicity observed in preclinical studies was related to the accumulation of the ASO in the kidney's proximal tubule cells, a known class effect for ASOs. [7] This led to proteinuria in some animal models.[8] A comprehensive toxicology program, including chronic toxicity studies in mice, rats, and monkeys, was conducted to support clinical development.[7] No drug-related tumors were observed in a 6-month carcinogenicity study in transgenic rasH2 mice.[7]

Mechanism of Action

Inotersen employs an antisense mechanism to inhibit the production of the TTR protein.[9] Upon subcutaneous administration, **Inotersen** distributes to the liver, where it enters hepatocytes.[10] Inside the hepatocyte nucleus, **Inotersen** binds with high specificity to the target TTR mRNA sequence.[6][10] This binding creates an RNA-DNA heteroduplex, which is a substrate for the endogenous enzyme Ribonuclease H1 (RNase H1).[4][11] RNase H1 then cleaves the TTR mRNA strand of the heteroduplex, leading to its degradation.[11] By destroying the TTR mRNA, **Inotersen** prevents its translation into both mutant and wild-type TTR protein, thereby reducing the circulating levels of the protein and mitigating the formation of amyloid deposits.[9][10]



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Figure 1: Mechanism of action of **Inotersen** in hepatocytes.

Clinical Development

The clinical development program for **Inotersen** was designed to evaluate its safety, tolerability, pharmacokinetics, and efficacy in reducing TTR protein levels and ameliorating the

signs and symptoms of hATTR with polyneuropathy.

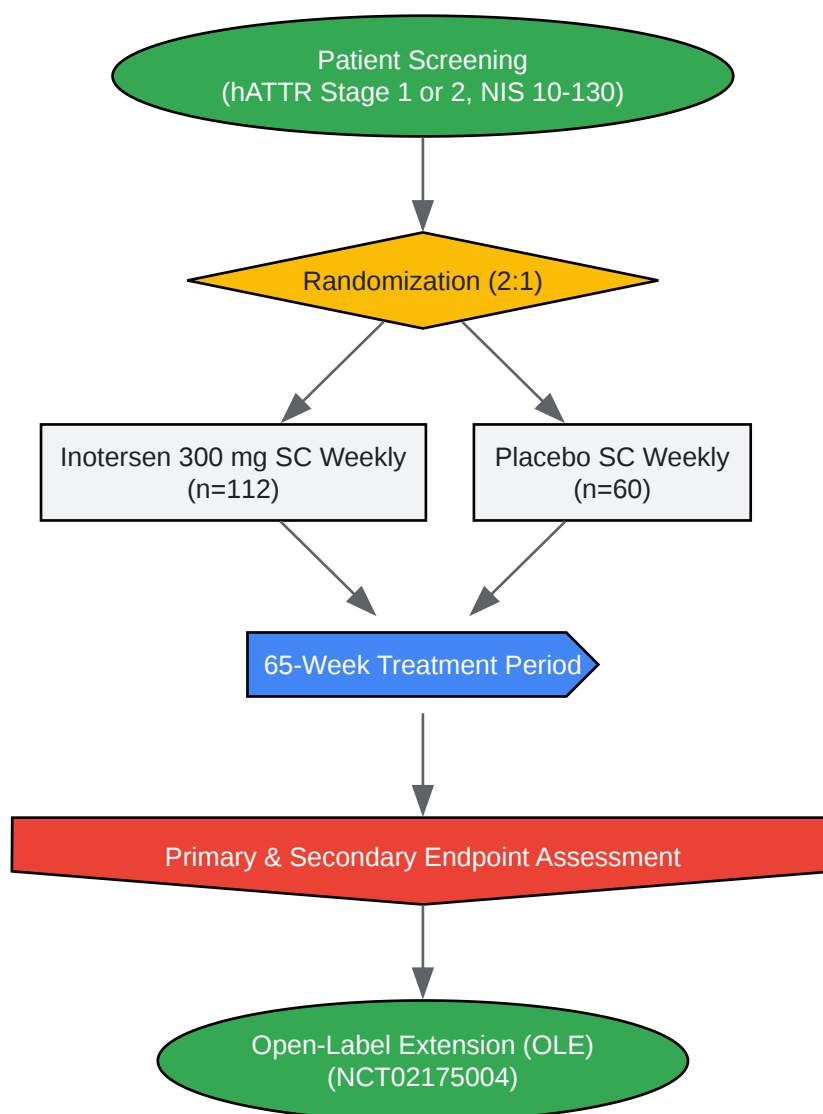
Phase 1 Studies

Phase 1 studies in healthy volunteers evaluated single and multiple ascending doses of **Inotersen**.^[5] These studies established the pharmacokinetic and pharmacodynamic profile of the drug, demonstrating dose-dependent reductions in serum TTR levels. The safety profile was acceptable to proceed to patient studies.^[5]

Phase 3 NEURO-TTR Study (NCT01737398)

The pivotal clinical trial for **Inotersen** was the NEURO-TTR study, a Phase 3, randomized, double-blind, placebo-controlled, international study conducted in 172 patients with hATTR with polyneuropathy.^[12]

- **Patient Population:** Eligible patients were adults (18-82 years) with a diagnosis of Stage 1 (ambulatory without assistance) or Stage 2 (ambulatory with assistance) hATTR with polyneuropathy, a Neuropathy Impairment Score (NIS) between 10 and 130, and a confirmed TTR mutation.^{[13][14]}
- **Randomization and Treatment:** Patients were randomized in a 2:1 ratio to receive either 300 mg of **Inotersen** or placebo via subcutaneous injection once weekly for 65 weeks.^[13]
- **Primary Endpoints:** The co-primary efficacy endpoints were the change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score.^[12]
- **Key Secondary Endpoints:** Key secondary endpoints included changes in the Short Form-36 (SF-36) Health Survey physical component summary score and assessments of cardiac function in a subset of patients with cardiomyopathy.^[15]



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Figure 2: Workflow of the Phase 3 NEURO-TTR clinical trial.

- Modified Neuropathy Impairment Score +7 (mNIS+7): The mNIS+7 is a composite measure of neurologic impairment specifically adapted for hATTR trials.[16][17] It includes assessments of muscle weakness, sensory function, reflexes, and autonomic function. The "+7" refers to seven neurophysiological tests: five nerve conduction studies (amplitudes of ulnar, fibular, and tibial compound muscle action potentials, and ulnar and sural sensory nerve action potentials), quantitative sensory testing (QST) for touch-pressure and heat-pain, and heart rate response to deep breathing (HRDB).[18][19] Scores range from -22.32 to

346.3, with higher scores indicating greater impairment.[16][20] A change of 2 points is considered clinically meaningful.[21]

- Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN): The Norfolk QoL-DN is a 35-item patient-reported questionnaire that assesses the impact of neuropathy on quality of life. [15][22] It covers five domains: physical functioning/large-fiber neuropathy, activities of daily living, symptoms, small-fiber neuropathy, and autonomic neuropathy.[23][24] Total scores range from -4 to 136, with higher scores indicating a worse quality of life.[20]

The NEURO-TTR study enrolled a diverse patient population in terms of age, TTR mutation, and disease severity.[9]

Characteristic	Inotersen (n=112)	Placebo (n=60)
Mean Age (years)	59.2	59.9
Male (%)	68.8	70.0
Mean Disease Duration (years)	5.3	5.3
TTR Mutation		
Val30Met (%)	52.7	50.0
Non-Val30Met (%)	47.3	50.0
Disease Stage		
Stage 1 (%)	67.0	68.3
Stage 2 (%)	33.0	31.7
Cardiomyopathy (%)	62.5	61.7
Mean mNIS+7 Score	79.2	74.8
Mean Norfolk QoL-DN Score	48.2	48.7
Data sourced from Benson et al., 2018 and other publications on the NEURO-TTR trial.[9][13]		

The NEURO-TTR study met both of its co-primary endpoints, demonstrating a statistically significant benefit of **Inotersen** over placebo.[12]

Endpoint	Inotersen	Placebo	Treatment Difference (95% CI)	p-value
Change from Baseline in mNIS+7 at Week 66	+5.8	+25.5	-19.7 (-26.4 to -13.0)	<0.0001
Change from Baseline in Norfolk QoL-DN at Week 66	+0.99	+12.67	-11.7 (-18.3 to -5.1)	0.0006
Data represents least-squares mean change from baseline. Sourced from Benson et al., 2018 and other publications on the NEURO-TTR trial.[23]				

Subgroup analyses showed that the benefits of **Inotersen** were observed regardless of disease stage (Stage 1 or 2), TTR mutation type (V30M or non-V30M), or the presence of cardiomyopathy.[1]

The most common adverse events in the **Inotersen** group were injection site reactions, nausea, headache, fatigue, and pyrexia.[13] The key safety concerns identified during the trial were thrombocytopenia and glomerulonephritis.[25]

- Thrombocytopenia: Three serious adverse events of severe thrombocytopenia (platelet count $<25 \times 10^9/L$) were observed, including one fatal intracranial hemorrhage.[25]

- Glomerulonephritis: Three cases of glomerulonephritis were reported in the **Inotersen** group. [\[25\]](#)

In response to these events, an enhanced safety monitoring protocol was implemented during the study.[\[3\]](#) This protocol included more frequent monitoring of platelet counts and renal function.[\[3\]](#)[\[6\]](#)

Monitoring Parameter	Frequency	Action
Platelet Count	Weekly	Dose interruption if $<100 \times 10^9/L$. More frequent monitoring and potential corticosteroid treatment for further declines. [26]
Urine Protein to Creatinine Ratio (UPCR)	Every 2 weeks	Dose hold if $\geq 1000 \text{ mg/g}$. [26]
Estimated Glomerular Filtration Rate (eGFR)	Every 2 weeks	Dose hold if $<45 \text{ mL/min/1.73 m}^2$. [26]

The implementation of this enhanced monitoring was effective in mitigating the risk of severe adverse events in the subsequent open-label extension study.[\[3\]](#)

Open-Label Extension (OLE) Study (NCT02175004)

Patients who completed the NEURO-TTR study were eligible to enroll in an open-label extension study, where all patients received **Inotersen**.[\[3\]](#)[\[27\]](#) Long-term data from the OLE study, with up to 6.2 years of exposure, have shown sustained benefits in slowing disease progression and preserving quality of life.[\[3\]](#)[\[27\]](#) Patients who switched from placebo to **Inotersen** in the OLE study showed a slowing of disease progression, highlighting the importance of early treatment initiation.[\[3\]](#)[\[27\]](#) No new safety signals were identified in the OLE study.[\[3\]](#)

Regulatory Milestones

- Orphan Drug Designation: **Inotersen** received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

- FDA Approval: The FDA approved **Inotersen** (Tegsedi®) in October 2018 for the treatment of the polyneuropathy of hereditary transthyretin-mediated amyloidosis in adults.[4]
- EMA Approval: The European Commission granted marketing authorization for **Inotersen** in July 2018 for the treatment of stage 1 or 2 polyneuropathy in adult patients with hATTR.[4]

Conclusion

Inotersen is a testament to the potential of antisense technology in treating genetic disorders. Its development from a targeted molecular design to a clinically effective therapy has provided a valuable treatment option for patients with hATTR with polyneuropathy. The robust data from the NEURO-TTR study and its open-label extension have demonstrated that by inhibiting the production of both mutant and wild-type TTR protein, **Inotersen** can significantly slow the progression of neuropathic impairment and preserve the quality of life for individuals living with this devastating disease. The manageable safety profile, with appropriate monitoring, further supports its role in the management of hATTR.

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